molecular formula C17H22ClNO3 B2613559 ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate CAS No. 478064-00-5

ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate

Cat. No.: B2613559
CAS No.: 478064-00-5
M. Wt: 323.82
InChI Key: VTSQWOUUCINPRV-UHFFFAOYSA-N
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Description

Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, an oxocycloheptyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate typically involves the reaction of 3-chlorobenzyl chloride with 2-oxocycloheptanecarboxylic acid, followed by the addition of ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate can be compared with other similar compounds, such as:

  • Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate
  • Ethyl N-[(3-chlorophenyl)(2-oxocyclopentyl)methyl]carbamate

These compounds share structural similarities but differ in the size of the cycloalkyl group. The unique structure of this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(2-oxocycloheptyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-2-22-17(21)19-16(12-7-6-8-13(18)11-12)14-9-4-3-5-10-15(14)20/h6-8,11,14,16H,2-5,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSQWOUUCINPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCCC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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